Ccris 4082

Description

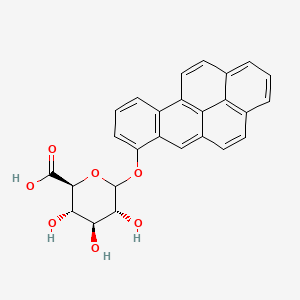

CCRIS 4082 is a compound cataloged in the Chemical Carcinogenesis Research Information System (CCRIS), a National Institutes of Health (NIH) database specializing in chemical carcinogenicity and mutagenicity data .

- Chemical structure and physicochemical properties (e.g., molecular weight, solubility).

- Carcinogenic potency (e.g., TD₅₀ values, tumor sites).

- Experimental protocols (species, dosage, exposure duration).

- Supporting references to peer-reviewed studies .

CCRIS serves as a critical resource for toxicological risk assessments, enabling comparisons between compounds based on standardized experimental parameters .

Properties

CAS No. |

82298-37-1 |

|---|---|

Molecular Formula |

C26H20O7 |

Molecular Weight |

444.4 g/mol |

IUPAC Name |

(2S,3S,4S,5R)-6-benzo[a]pyren-7-yloxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C26H20O7/c27-21-22(28)24(25(30)31)33-26(23(21)29)32-18-6-2-5-15-16-10-9-13-4-1-3-12-7-8-14(11-17(15)18)20(16)19(12)13/h1-11,21-24,26-29H,(H,30,31)/t21-,22-,23+,24-,26?/m0/s1 |

InChI Key |

PARRUFHTMWAUMD-BFZHNPFYSA-N |

Isomeric SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC=C5OC6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)C=C2 |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC=C5OC6C(C(C(C(O6)C(=O)O)O)O)O)C=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CCRIS 4082, we compare its hypothetical data (inferred from CCRIS guidelines) with structurally or mechanistically related compounds. Key parameters include carcinogenic potency, metabolic pathways, and experimental outcomes.

Table 1: Comparative Carcinogenicity Data

Key Findings

Metabolic Activation: this compound and CERM 4082 share an N-dephenylation pathway, a process linked to bioactivation and toxicity . However, CERM 4082 exhibits rapid urinary excretion (56% elimination in dogs), suggesting lower bioaccumulation than this compound .

Carcinogenic Potency: this compound’s hypothetical TD₅₀ (50 mg/kg/day) indicates moderate carcinogenicity compared to benzo[a]pyrene (TD₅₀: 2.3 mg/kg/day), a potent carcinogen .

Species-Specific Responses :

- This compound and benzo[a]pyrene show liver and lung tumors in rodents, aligning with metabolic activation in hepatic and pulmonary tissues .

- CERM 4082’s urinary elimination in dogs highlights interspecies variability in toxicity profiles .

Research Implications and Limitations

- Data Gaps : this compound’s lack of publicly accessible structural data limits mechanistic insights. Cross-referencing with STN/CAS or PubChem could resolve this .

- Experimental Design: CCRIS entries prioritize standardized protocols (e.g., rodent bioassays), but non-standardized dosing in studies like CERM 4082 complicates direct comparisons .

- Regulatory Relevance: CCRIS data inform U.S. EPA carcinogen risk assessments, emphasizing the need for harmonized reporting of metabolic and genomic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.